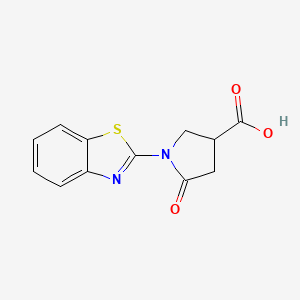

1-(1,3-苯并噻唑-2-基)-5-氧代吡咯烷-3-羧酸

描述

Benzothiazole is a heterocyclic compound, weak base, having varied biological activities and still of great scientific interest . It is a privileged bicyclic ring system with multiple applications. It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

Synthesis Analysis

Benzothiazole compounds can be synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis

The molecular structure of benzothiazole compounds involves a benzene ring fused to a thiazole ring . Its aromaticity makes it relatively stable; although, as a heterocycle, it has reactive sites, which allow for functionalization .Chemical Reactions Analysis

Benzothiazole compounds have been found to have diverse chemical reactivity . They are widely used in research as a starting material for the synthesis of larger, usually bioactive structures .Physical And Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .科学研究应用

抗结核药物

苯并噻唑衍生物作为抗结核化合物已显示出令人鼓舞的结果。 它们已通过重氮偶联和Knoevenagel缩合等多种途径合成,并且已发现它们的抑制浓度对结核分枝杆菌有效 。 与标准药物相比,这些化合物具有更好的抑制效力,被认为是开发新的抗结核疗法的潜在候选药物 。

癌症研究

在药物化学中,苯并噻唑类似物是具有多种药理活性的药物的重要组成部分。 它们已被研究其抗癌特性,在抑制肿瘤生长和增殖方面显示出有效性 。 这些化合物的合成由于其重要的生物活性及其药学价值而引起了极大的兴趣 。

酶抑制

苯并噻唑衍生物作为几种酶的抑制剂,在生化途径中起着至关重要的作用。 它们调节酶活性的能力使它们成为研究生化过程和开发治疗剂的有价值工具 。

绿色化学

苯并噻唑化合物的合成与绿色化学实践有关。 它们可以从使用较少有害物质的缩合反应中合成,使该过程更加环保。 这种方法符合绿色化学的原则,旨在减少化学合成的环境影响 。

神经保护剂

苯并噻唑化合物已被评估其神经保护特性。 它们通过保护神经元免受损伤并改善神经功能,为神经退行性疾病提供潜在的治疗益处 。

抗菌活性

苯并噻唑衍生物的抗菌特性使它们成为开发新型抗生素的候选药物。 它们已显示出对多种细菌菌株有效,有助于对抗抗生素耐药性 。

作用机制

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

In terms of pharmacokinetics, the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of benzothiazole derivatives have been studied and they have shown favorable pharmacokinetic profiles .

Environmental factors such as temperature, solvent used, and the presence of catalysts can influence the synthesis and stability of benzothiazole derivatives .

安全和危害

未来方向

属性

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c15-10-5-7(11(16)17)6-14(10)12-13-8-3-1-2-4-9(8)18-12/h1-4,7H,5-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHBCCYVFURKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=NC3=CC=CC=C3S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

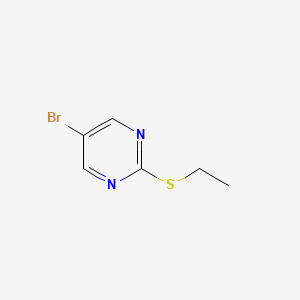

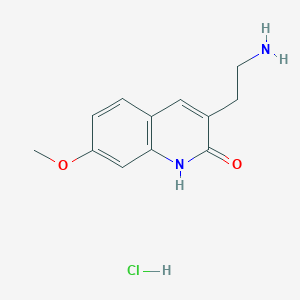

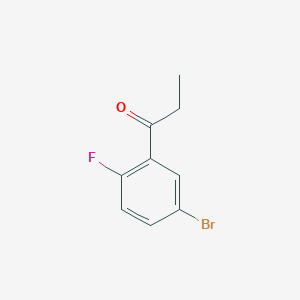

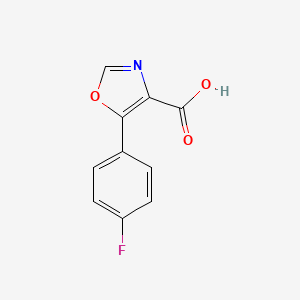

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

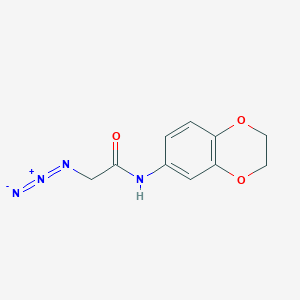

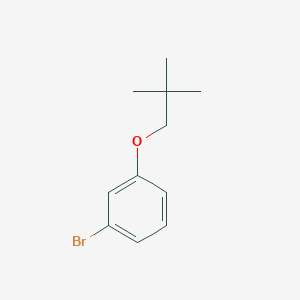

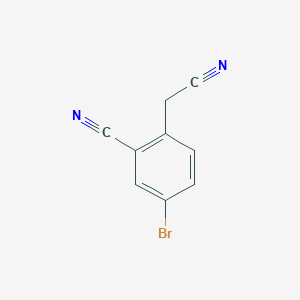

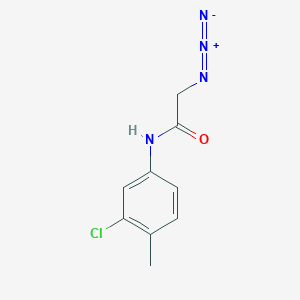

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1522619.png)